Dihydroagnosterol

Description

Historical Perspectives on Triterpenoid (B12794562) and Sterol Metabolism Research

The study of triterpenoid and sterol metabolism has a rich history, evolving with the development of analytical techniques and biochemical methods. Early research in the mid-20th century focused on elucidating the fundamental steps involved in the conversion of simple precursors into complex cyclic structures like lanosterol (B1674476) and cycloartenol (B190886). pnas.org A notable historical point of discussion centered on whether lanosterol or cycloartenol served as the primary initial cyclic intermediate in plants, contrasting with the established role of lanosterol in yeast and mammals. pnas.orgnih.govnih.gov

The advent of radioisotope tracing techniques significantly advanced the field, allowing researchers to track the metabolic fate of labeled precursors through the complex network of enzymatic transformations. britannica.com This period saw the identification of many intermediates and the characterization of key enzymatic activities involved in cyclization, demethylation, and double bond modifications. The recognition of specific triterpenoids and sterols in diverse organisms, from bacteria producing hopanoids to eukaryotes synthesizing sterols, also fueled investigations into the evolutionary origins and diversification of these pathways, often linked to the rise of atmospheric oxygen. nih.govoup.comroyalsocietypublishing.orgnih.gov Dihydroagnosterol emerged as a compound of interest within this historical context as researchers worked to map the complete sequence of reactions leading to major sterols like cholesterol.

Significance of this compound as a Biosynthetic Intermediate in Eukaryotic Systems

This compound (Lanosta-7,9(11)-dien-3-ol, (3beta)-) is a lanostane (B1242432) triterpenoid that holds significance as an intermediate in the complex sterol biosynthetic pathway in eukaryotic organisms. ontosight.aiontosight.ai Specifically, research has demonstrated its role in the conversion of lanosterol-derived precursors into downstream sterols, including cholesterol. Studies utilizing rat liver homogenates provided direct evidence for the metabolic fate of this compound, showing its conversion into cholesterol. nih.govnih.gov

The pathway involves the demethylation of this compound, yielding 4,4'-dimethylcholesta-7,9-dienol, followed by further transformation to cholesta-7,9-dienol. nih.govnih.gov This cholesta-7,9-dienol intermediate is then isomerized to cholesta-8,14-dienol, which subsequently enters the established pathway for cholesterol synthesis. nih.govnih.gov This research highlights this compound's position within the sequence of demethylation and double bond modifications that occur after the initial cyclization of oxidosqualene to lanosterol.

Furthermore, this compound has been identified as a substrate for human CYP51A1, also known as sterol 14α-demethylase. researchgate.net CYP51A1 is a crucial enzyme in the sterol biosynthetic pathway responsible for removing the 14α-methyl group, a necessary step in the conversion of lanosterol and related intermediates to cholesterol. researchgate.net The finding that this compound can be processed by this enzyme underscores its relevance as a bona fide intermediate in the pathway, entering the demethylation sequence that ultimately leads to the characteristic sterol skeleton.

This compound is also known to be a component of isocholesterol, a mixture of sterols primarily derived from wool fat (lanolin), which also contains lanosterol, dihydrolanosterol (B1674475), and agnosterol (B1665652). ontosight.ai Its presence in such natural mixtures further reinforces its connection to sterol metabolism.

The following table summarizes the conversion of this compound to cholesterol in rat liver as elucidated by research:

| Intermediate 1 | Transformation | Intermediate 2 | Subsequent Steps | End Product |

| This compound | Demethylation | 4,4'-dimethylcholesta-7,9-dienol | Further Demethylation | Cholesta-7,9-dienol nih.govnih.gov |

| Cholesta-7,9-dienol | Isomerization | Cholesta-8,14-dienol | Conversion by normal pathway enzymes | Cholesterol nih.govnih.gov |

This detailed pathway demonstrates the specific enzymatic steps and intermediates involved in the conversion of this compound to cholesterol in this system.

Overview of Academic Research Trajectories in Steroid Biochemistry and Chemical Biology

Academic research in steroid biochemistry and chemical biology continues to explore the multifaceted aspects of steroid and triterpenoid metabolism. Current trajectories encompass a wide range of investigations, from the detailed mechanistic enzymology of biosynthetic enzymes to the broader implications of pathway intermediates in cellular function and disease.

Significant effort is directed towards understanding the structural biology of steroid-converting enzymes, providing insights into their catalytic mechanisms and substrate specificity. nih.gov Techniques such as X-ray crystallography are employed to determine the three-dimensional structures of these proteins, revealing details about their active sites and interactions with substrates and inhibitors. nih.gov

The field of chemical biology plays a crucial role by employing chemical tools and approaches to probe and manipulate steroid biosynthetic pathways. This includes the synthesis of pathway intermediates, inhibitors, and probes to study enzyme activity, pathway flux, and the biological effects of accumulating specific sterols. acs.org Research also focuses on identifying and characterizing novel enzymes and pathways, particularly in diverse organisms, contributing to a comprehensive understanding of the evolutionary landscape of sterol synthesis. frontiersin.orgfrontiersin.org

Furthermore, academic research investigates the regulatory mechanisms controlling sterol biosynthesis. Studies explore how the accumulation of specific sterol intermediates, such as certain C4-dimethylated sterols, can influence key regulatory proteins like HMG-CoA reductase (HMGCR) and Sterol Regulatory Element-Binding Protein (SREBP), thereby modulating the rate of cholesterol synthesis. nih.govasbmb.org The role of sterol intermediates as ligands for nuclear receptors like Liver X Receptors (LXRs) and their impact on lipid homeostasis is another active area of research. nih.gov

The application of advanced analytical techniques, particularly mass spectrometry-based methods like LC-MS, has revolutionized the ability to profile the complete spectrum of sterols and their metabolites (steroidomics), allowing for a more holistic view of metabolic alterations in various physiological and pathological states. researchgate.net

Research also extends to steroid biotechnology, exploring the potential of microbial systems and engineered enzymes for the synthesis and modification of steroids and triterpenoids for pharmaceutical and industrial applications. frontiersin.org These diverse research trajectories collectively contribute to a deeper understanding of this compound's place within the complex and vital processes of sterol biosynthesis and metabolism.

This compound is a chemical compound that has been identified in biological systems and is relevant in biochemical research, particularly concerning sterol metabolism and the purity of related compounds like lanosterol.

Structure

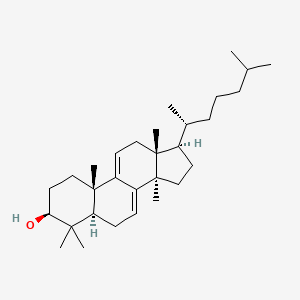

2D Structure

3D Structure

Properties

CAS No. |

2644-75-9 |

|---|---|

Molecular Formula |

C30H50O |

Molecular Weight |

426.7 g/mol |

IUPAC Name |

(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h12,15,20-22,25-26,31H,9-11,13-14,16-19H2,1-8H3/t21-,22-,25+,26+,28-,29-,30+/m1/s1 |

InChI Key |

ZCBDFGFNCFLBOL-BQNIITSRSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Dihydroagnosterol; NSC 107127; NSC-107127; NSC107127; |

Origin of Product |

United States |

Occurrence and Endogenous Contextual Research

Dihydroagnosterol as a Common Contaminant in Lanosterol (B1674476) Preparations: Implications for Biochemical Research Purity and Experimental Interpretation

This compound is recognized as a common contaminant in commercial lanosterol preparations. nih.govcymitquimica.com This contamination can arise during the synthesis of lanosterol derivatives, potentially at steps like m-chloroperbenzoic acid epoxidation. nih.gov The degree of contamination by this compound in synthetic derivatives of dihydrolanosterol (B1674475) has been observed to be around 2%, based on analyses such as direct UV spectral analysis or LC radiometric analysis. nih.gov

The presence of this compound as a contaminant has implications for biochemical research purity and experimental interpretation. For example, studies on human cytochrome P450 51A1 (a lanosterol 14α-demethylase) have noted this compound as a common contaminant of lanosterol derived from natural sources and also formed during synthesis. nih.gov While purified this compound showed only weak inhibition of dihydrolanosterol 14-demethylation at certain concentrations, it was found to be a substrate for human P450 51A1, albeit with roughly half the activity of dihydrolanosterol. nih.govresearchgate.net This indicates that the presence of this compound in lanosterol preparations can influence enzymatic studies and necessitate purification steps to ensure accurate results. google.comnih.gov Methods for purifying lanosterol derivatives, such as using preparative HPLC, can be employed to remove contaminants like this compound. nih.gov The conversion of this compound into cholesterol has been studied in rat liver, showing a pathway involving demethylation and isomerization. nih.gov

Biosynthetic Pathways and Metabolic Interconversions of Dihydroagnosterol

Dihydroagnosterol as a Key Precursor in the Cholesterol Biosynthesis Pathway

Cholesterol biosynthesis is a ubiquitous and essential metabolic pathway in mammals, involving numerous enzymatic reactions that convert acyclic squalene (B77637) into the final product. mdpi.com this compound is recognized as an intermediate in this pathway, particularly in the later stages involving the modification of the sterol ring structure and side chain. nih.govhodoodo.com

Elucidation of Enzymatic Demethylation Steps

A critical series of transformations in the conversion of lanosterol (B1674476) and related sterols like this compound to cholesterol involves the removal of methyl groups, particularly at the C-4 and C-14 positions. The C-4 demethylation process is complex and involves sequential enzymatic reactions. This process typically requires the action of a sterol methyl oxidase (SMO), a 3β-hydroxysteroid-dehydrogenase/C4-decarboxylase (3βHSD/D), and a 3-ketosteroid reductase (SR). nih.govresearchgate.net While the precise sequence and specific enzymes acting directly on this compound during C-4 demethylation can vary depending on the organism, studies in rat liver have shown that this compound undergoes demethylation. nih.govhodoodo.com The removal of the C-14 methyl group is catalyzed by sterol 14α-demethylase (CYP51A1), a cytochrome P450 enzyme. wikipedia.orgacs.orgresearchgate.netnih.gov this compound has been identified as a substrate for human P450 51A1, albeit with approximately half the activity observed with dihydrolanosterol (B1674475). researchgate.netnih.govresearchgate.netacs.org

Identification of Intermediate Sterols in the Conversion Cascade

The conversion of this compound to cholesterol proceeds through a series of intermediate sterols. Research using rat liver homogenates demonstrated that this compound is demethylated to yield 4,4'-dimethylcholesta-7,9-dienol. nih.govhodoodo.com This intermediate is further metabolized. Cholesta-7,9-dienol has been identified as a subsequent intermediate, formed from 4,4'-dimethylcholesta-7,9-dienol. nih.gov Cholesta-7,9-dienol is then isomerized to cholesta-8,14-dienol, which is subsequently converted to cholesterol through established downstream reactions in the cholesterol synthesis pathway. nih.gov

The metabolic sequence involving this compound in rat liver can be summarized as follows:

This compound → 4,4'-dimethylcholesta-7,9-dienol → Cholesta-7,9-dienol → Cholesta-8,14-dienol → Cholesterol

This pathway highlights specific steroidal intermediates that arise from the metabolism of this compound on the route to cholesterol.

Interrelationship with Lanosterol and Dihydrolanosterol Metabolic Fates

Lanosterol is the first cyclic intermediate formed from squalene in the cholesterol biosynthesis pathway in animals and fungi. mdpi.comguidetopharmacology.orgacs.org Dihydrolanosterol (24,25-Dihydrolanosterol) is a reduced form of lanosterol, saturated at the C24-25 double bond. wikipedia.org Both lanosterol and dihydrolanosterol serve as major precursors for cholesterol synthesis, entering different branches of the pathway (Bloch pathway via desmosterol (B1670304) and Kandutsch-Russell pathway via 7-dehydrocholesterol, respectively). acs.orgnih.govfrontiersin.org

The metabolic fate of this compound is closely related to that of lanosterol and dihydrolanosterol, particularly concerning the C-14 demethylation step catalyzed by CYP51A1. As noted, this compound is a substrate for this enzyme, similar to dihydrolanosterol. researchgate.netnih.govresearchgate.netacs.org This indicates that this compound can enter the sterol synthesis pathway at a point where C-14 demethylation occurs, converging with the metabolic routes of lanosterol and dihydrolanosterol. The presence of this compound as a common contaminant of lanosterol preparations underscores this close metabolic relationship. researchgate.netnih.govresearchgate.net

Broader Context of Tetracyclic Triterpenoid (B12794562) Biosynthesis and Diversification

This compound belongs to the class of tetracyclic triterpenoids, which are derived from the cyclization of 2,3-oxidosqualene (B107256). researchgate.netresearchgate.netnih.gov The biosynthesis of these compounds begins with the mevalonate (B85504) (MVA) pathway, which produces isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). guidetopharmacology.orgacs.org These five-carbon units are then assembled to form the thirty-carbon precursor squalene, which is subsequently epoxidized to 2,3-oxidosqualene. mdpi.comacs.orgmdpi.com

The cyclization of 2,3-oxidosqualene is a pivotal step catalyzed by oxidosqualene cyclases (OSCs). researchgate.netresearchgate.netnih.gov In animals and fungi, lanosterol synthase (LSS) catalyzes the formation of lanosterol, the precursor to cholesterol. mdpi.comguidetopharmacology.orgacs.orgresearchgate.net In plants, cycloartenol (B190886) synthase (CAS) typically produces cycloartenol, which serves as the precursor for phytosterols. acs.orgresearchgate.netresearchgate.net

Tetracyclic triterpenoids exhibit significant structural diversity, with various types including dammarane, cucurbitane, and cycloartane (B1207475) skeletons. nih.gov While lanosterol and cycloartenol are major products of OSCs, other tetracyclic triterpenoids like agnosterol (B1665652) and this compound can also be formed or arise from subsequent modifications of these initial cyclic structures. ontosight.ai The precise enzymatic steps leading specifically to this compound from a common precursor like 2,3-oxidosqualene or through modifications of lanosterol or agnosterol are areas of ongoing research, but its position within the cholesterol synthesis pathway after lanosterol suggests it is a downstream metabolite, likely formed through reduction and potentially other modifications.

The diversification of triterpenoid structures is further facilitated by tailoring enzymes, particularly cytochrome P450 monooxygenases (CYPs), which catalyze various oxidative modifications such as hydroxylations, carboxylations, and demethylations. mdpi.combeilstein-journals.org These enzymes contribute significantly to the array of triterpenoid structures found in nature, including the specific modifications observed in intermediates like this compound during its conversion to cholesterol.

Here is a summary of key intermediates and enzymes involved in the conversion of this compound to Cholesterol, based on available research:

| Step | Reactant | Enzyme(s) Involved | Product(s) | Organism/Context | Source(s) |

| 1 | This compound | CYP51A1 (Sterol 14α-demethylase) + C-4 Demethylation Enzymes | 4,4'-dimethylcholesta-7,9-dienol | Rat Liver | nih.govhodoodo.comresearchgate.netnih.govacs.org |

| 2 | 4,4'-dimethylcholesta-7,9-dienol | C-4 Demethylation Enzymes | Cholesta-7,9-dienol | Rat Liver | nih.govhodoodo.com |

| 3 | Cholesta-7,9-dienol | Isomerase | Cholesta-8,14-dienol | Rat Liver | nih.gov |

| 4 | Cholesta-8,14-dienol | Downstream Cholesterol Synthesis Enzymes | Cholesterol | Rat Liver | nih.gov |

Note: The C-4 demethylation is a multi-step process involving several enzymes (SMO, 3βHSD/D, SR) nih.govresearchgate.net, which are not fully detailed for each specific intermediate in the provided sources.

Enzymology and Molecular Mechanisms Governing Dihydroagnosterol Transformation

Role of Cytochrome P450 51A1 (CYP51) in Dihydroagnosterol Metabolism

Cytochrome P450 51A1 (CYP51), also known as sterol 14α-demethylase, is an essential enzyme in the biosynthesis of sterols in eukaryotes. wikipedia.orgnih.gov It catalyzes the removal of the 14α-methyl group from various sterol precursors through a three-step, six-electron oxidation process. wikipedia.orgnih.govnih.gov This reaction is crucial for the production of essential sterols like cholesterol in mammals and ergosterol (B1671047) in fungi and protozoa. nih.govnih.govnih.govmdpi.com this compound, often found as a contaminant of lanosterol (B1674476), has been identified as a substrate for human CYP51A1. nih.govnih.govresearchgate.net The enzyme's activity with this compound is approximately half that observed with dihydrolanosterol (B1674475), another natural substrate in the cholesterol biosynthesis pathway. nih.govnih.govresearchgate.net

Comparative Analysis of Substrate Specificity and Catalytic Efficiency with Related Sterols

CYP51 enzymes exhibit specificity towards a limited range of sterol substrates, including lanosterol, 24,25-dihydrolanosterol, eburicol, 29-norlanosterol, and obtusifoliol. nih.govmdpi.com While this compound is a substrate for human CYP51A1, its efficiency is lower compared to dihydrolanosterol. nih.govnih.govresearchgate.net This suggests that structural differences between this compound and dihydrolanosterol influence the enzyme's catalytic efficiency. For instance, the presence of a Δ⁷,⁹ desaturation in this compound, compared to the Δ⁸ double bond in dihydrolanosterol, might contribute to this reduced efficiency. nih.gov Studies on rat CYP51A1 have shown significantly lower efficiency with the Δ⁷ analog of dihydrolanosterol compared to the natural Δ⁸ isomer. nih.gov

Substrate specificity can vary across different organisms. For example, Trypanosoma brucei CYP51 is strictly specific towards C4-monomethylated sterols, while Leishmania infantum CYP51 prefers C4-monomethylated sterols but can also metabolize lanosterol. nih.govtdl.org Trypanosoma cruzi CYP51, on the other hand, prefers C4-dimethylated eburicol. nih.govtdl.org These differences in substrate preference are often linked to specific amino acid substitutions in the B' helix of the enzyme. nih.govtdl.org

Kinetic Isotope Effect Studies to Determine Rate-Limiting Steps

Kinetic isotope effect (KIE) studies are valuable for identifying the rate-limiting steps in enzymatic reactions by examining how the reaction rate changes upon isotopic substitution of atoms in the substrate. google.comiupac.org In the case of human CYP51A1, steady-state experiments using 14α-methyl deuterated dihydrolanosterol have shown no kinetic isotope effect. nih.govnih.govresearchgate.netresearchgate.netacs.orgresearchgate.net This finding indicates that the breaking of the C-14α C-H bond is not the rate-limiting step in any of the individual steps of the demethylation reaction catalyzed by human CYP51A1. nih.govnih.govresearchgate.netacs.orgresearchgate.net

Enzyme-Substrate Interactions and Active Site Characterization

The interaction between CYP51 and its sterol substrates, including this compound, is crucial for efficient catalysis. The active site of CYP51 is a deeply embedded cavity containing the heme prosthetic group, which is essential for the oxidative reactions. mdpi.com

Molecular Recognition Mechanisms and Binding Patterns

Substrate recognition and binding in CYP51 involve interactions with several secondary structural elements that form the substrate access channel and binding cavity. nih.govnih.gov These elements include helices A', F'', β4 hairpin, the B'-helix - B'/C loop, the N-terminal portion of helix C, the N-terminal portion of helix I, and the K/β1-4 loop - β1-4. nih.govnih.gov The substrate access channel entrance is primarily hydrophobic, suggesting that the substrate likely enters with its hydrophobic regions leading, while the hydrophilic C3-OH group is positioned closer to the entrance. nih.gov

Molecular docking analysis suggests that the CYP51 active site contains hydrophobic amino acid residues that interact with the hydrophobic sterol substrates, such as lanosterol, through π-π and π-alkylation contacts. mdpi.com Maintaining a balance between hydrophobic and hydrophilic characteristics within the active site channel is important for substrate interaction. mdpi.com

Structural Insights into the Substrate Entrance Channel

Structural studies of CYP51 from various organisms have provided insights into the substrate entrance channel. In eukaryotic CYP51s, the entrance to the substrate access channel is formed by helices A', F'', and the β4 hairpin. nih.gov The binding cavity is located between the distal surface of the heme and several helices and loops. nih.gov

The substrate access channel in CYP51 can exhibit conformational flexibility. In some structures, the channel appears open, while in others, it is closed, suggesting the possibility of conformationally regulated substrate entry and product release. pnas.orgresearchgate.netrcsb.org The movement of the FG arm and β4 hairpin can influence the opening and closing of the substrate entry area. researchgate.net The substrate is thought to enter perpendicularly to the heme plane and then reorient to the catalytic position above the oxygen binding site. researchgate.net

The structural elements forming the active site cavity are largely conserved across different CYP51 orthologs despite variations in amino acid sequence identity. researchgate.net However, there are phyla-specific residues in regions like the B' helix that contribute to differences in substrate specificity. nih.govtdl.orgnih.gov

Regulatory Mechanisms of Sterol Biosynthesis Pathways Involving this compound

Sterol biosynthesis is a tightly regulated process essential for maintaining cellular homeostasis, particularly concerning membrane integrity and fluidity, as well as serving as precursors for signaling molecules. While the broader regulatory mechanisms of sterol synthesis, such as the SREBP pathway in mammals and fungi, are well-established, the specific involvement and regulation of this compound within these pathways warrant focused examination.

This compound is an intermediate in the conversion of lanosterol to cholesterol in rat liver nih.gov. This conversion involves the demethylation of this compound to produce 4,4'-dimethylcholesta-7,9-dienol, which is subsequently transformed into cholesta-7,9-dienol. The cholesta-7,9-dienol is then isomerized to cholesta-8,14-dienol, ultimately leading to cholesterol through the standard pathway nih.gov.

Research indicates that the enzyme CYP51A1 (lanosterol 14α-demethylase), a key enzyme in sterol biosynthesis, can utilize this compound as a substrate, although with roughly half the activity observed with dihydrolanosterol researchgate.net. This enzyme is a target for antifungal azoles due to its critical role in the synthesis of ergosterol, the primary sterol in most fungi researchgate.netcabidigitallibrary.org. The activity of CYP51A1 is associated with dynamic conformational changes upon ligand binding researchgate.net.

While the primary regulatory mechanisms of sterol biosynthesis often center on the control of enzymes like HMG-CoA reductase (the rate-limiting enzyme in the mevalonate (B85504) pathway) and the activity of transcription factors like SREBPs, the precise regulatory nodes directly involving this compound are less extensively detailed in the provided search results metwarebio.comfrontiersin.orgwikipedia.org.

In mammals, the SREBP pathway is a major regulator, with SREBPs activating genes encoding enzymes involved in sterol synthesis when sterol levels are low metwarebio.comwikipedia.org. Conversely, high sterol levels suppress SREBP activation metwarebio.comwikipedia.org. In fungi, SREBP homologs like SrbA in Aspergillus fumigatus regulate ergosterol biosynthesis genes such as erg11A/cyp51A, erg3, erg24A, and erg25A frontiersin.orgmdpi.com. Another transcription factor, AtrR, also positively regulates erg11A/cyp51A in A. fumigatus mdpi.com.

The conversion pathway involving this compound highlights specific enzymatic steps within the broader sterol synthesis cascade nih.gov. While the direct regulatory signals or feedback loops specifically triggered by or acting upon this compound itself are not explicitly detailed in the search results, its position as an intermediate suggests that the regulatory mechanisms controlling the enzymes acting upon it, such as those involved in demethylation and isomerization, would indirectly govern its transformation rate and flux through the pathway nih.govcabidigitallibrary.org.

The study on the conversion of this compound in rat liver demonstrates a specific metabolic route, indicating that the enzymes facilitating these transformations are integral to cholesterol synthesis in this context nih.gov. Understanding the regulation of these specific enzymes, although not detailed in the provided results concerning this compound directly, would be key to fully elucidating the regulatory mechanisms surrounding this compound.

Chemical Synthesis and Derivatization Strategies for Dihydroagnosterol and Analogs

Approaches to Total and Semisynthesis of Dihydroagnosterol and Related Lanostanes

Total and semisynthesis strategies for lanostanes, including this compound, often leverage the structural features of precursor triterpenes. researchgate.net While the biosynthesis of lanosterol (B1674476), a key precursor to cholesterol, has been studied extensively, the asymmetric de novo synthesis of lanostanes and related euphanes remains challenging. dartmouth.edudartmouth.edu

Derivation Strategies from Precursor Triterpenes

Semisynthesis from natural triterpenes is a common approach to obtain this compound and its analogs. For instance, a new triterpene carboxylic acid isolated from 'fuling' was characterized and subsequently derived into this compound. researchgate.netjst.go.jp Eburicoic acid, another triterpene, has also been converted to a lanosterol derivative, demonstrating the potential for deriving lanostanes from various fungal sources. gla.ac.uk Lanostane-type triterpenoid (B12794562) N-glycosides have been synthesized from lanosterol. nih.govscilit.com

Development of Stereoselective Synthetic Methodologies

Developing stereoselective synthetic methodologies is crucial for accessing the correct isomers of lanostanes, which possess multiple stereocenters. dartmouth.eduamazon.comrsc.org While specific details on the stereoselective synthesis of this compound were not extensively detailed in the search results, research on the asymmetric de novo synthesis of lanostanes and euphanes is ongoing. These efforts involve complex chemical technologies such as metallacycle-mediated annulative cross-coupling and diastereoselective cyclization reactions to establish the tetracyclic core with defined stereochemistry. dartmouth.edudartmouth.eduacs.org Stereoselective reduction of double bonds in related carbocyclic species has also been explored in the context of lanostane (B1242432) synthesis. acs.org

Preparation and Characterization of this compound Derivatives

The preparation and characterization of this compound derivatives are undertaken to explore their properties and potential applications. Derivatives of lanosterol and dihydrolanosterol (B1674475), structurally similar to this compound, have been synthesized and characterized. ucc.ienih.gov

Methods for Esterification and Other Functional Group Modifications

Esterification is a common method for functional group modification of sterols and triterpenes like this compound. Dihydroagnosteryl chloroacetate (B1199739) has been prepared by heating this compound with chloroacetic anhydride. rsc.org Further reaction of the chloroacetate with potassium iodide in acetone (B3395972) yielded dihydroagnosteryl iodoacetate. rsc.org These esterification processes are described as well known in the art. google.com Analysis techniques like mass spectrometry can be used to detect and quantify lanosterol and dihydrolanosterol esters, and interference from this compound esters is considered likely in such analyses. nih.gov

Oxidative Transformations and Rearrangements

Oxidative transformations and rearrangements play a role in the chemistry of lanostanes and their derivatives. Dihydroagnosteryl acetate (B1210297) can be oxidized by chromic acid to yield 7,11-dioxolanost-8-en-3-enyl acetate. gla.ac.uk This diketone is typical of those obtained by oxidation of the tetrasubstituted double bond found in many tetracyclic triterpenes. gla.ac.uk Oxidative dearomatization followed by Wagner-Meerwein rearrangement and Lewis acid mediated semi-Pinacol rearrangement are key transformations employed in the synthesis of hexanorlanostanes, a class of compounds related to lanostanes. acs.org this compound has also been shown to undergo demethylation by rat liver homogenate, leading to the formation of 4,4'-dimethylcholesta-7,9-dienol and subsequently cholesta-7,9-dienol, which is then isomerized to cholesta-8,14-dienol and converted to cholesterol. nih.gov This metabolic pathway involves a novel olefinic rearrangement. nih.gov Human P450 51A1 enzyme can also utilize this compound as a substrate, albeit with roughly half the activity observed with dihydrolanosterol. nih.govacs.orgresearchgate.netresearchgate.netacs.orgresearchgate.netresearchgate.net This enzymatic transformation involves oxidative demethylation. researchgate.net

Systematic Exploration of Structural Analogs

Systematic exploration of structural analogs of this compound and other lanostanes is an active area of research aimed at discovering compounds with modified properties. This involves the synthesis of a range of derivatives with variations in functional groups and structural features. ucc.ie For example, studies have focused on synthesizing lanostane-type triterpenoid N-glycosides from lanosterol. nih.govscilit.com The synthesis of oxygenated lanostane derivatives, including epoxidations and allylic oxidations, has also been reported. ucc.ie Cleaving the lanostane side chain to yield a cholestane (B1235564) nucleus, followed by reductive aminations with various amines, is another strategy for preparing novel derivatives. ucc.ie Highly modified lanostane triterpenoids with diverse structural features have been isolated from natural sources like fungi, demonstrating the structural variety possible within this class of compounds. acs.org

Advancements in Novel Synthetic Methodologies Applicable to Steroid Chemistry

The synthesis of complex polycyclic structures like steroids, including lanostane triterpenoids such as this compound, presents significant challenges due to their intricate stereochemistry, multiple chiral centers, and the need for precise regioselectivity in functional group introduction numberanalytics.com. Traditional steroid synthesis often involves lengthy, multi-step routes. Recent advancements in synthetic chemistry, particularly in catalysis and biocatalysis, offer promising avenues for more efficient, selective, and sustainable approaches applicable to the this compound scaffold and its analogs.

Novel catalytic methods, encompassing transition metal catalysis, Lewis acid catalysis, and organocatalysis, have significantly impacted natural product synthesis, including steroids nih.gov. These methods enable transformations with enhanced control over stereochemistry and regioselectivity, addressing key challenges in constructing the tetracyclic steroid nucleus and its appended side chains and functional groups numberanalytics.comnih.gov. For instance, the development of methods for late-stage selective C-H oxidation allows for the introduction of oxygen functionalities at specific, otherwise unactivated, positions on the steroid skeleton, a transformation often difficult to achieve through traditional routes nih.gov. While specific examples directly applying these methods to the total synthesis of this compound are not widely documented in the provided literature, their successful application to other complex steroids suggests potential for similar strategies to access this compound or introduce specific modifications.

Chemoenzymatic strategies, which combine the flexibility of chemical synthesis with the high regio- and stereoselectivity inherent in biocatalysis, represent a powerful approach for the concise synthesis of natural products, including steroids nih.govresearchgate.net. Enzymes can catalyze highly selective transformations under mild conditions that are challenging for chemical reagents nih.govbiorxiv.org. Recent developments in enzymatic modifications of steroid scaffolds include enzymatic hydroxylation, reduction, and dehydrogenation nih.gov. This compound itself has been identified as a substrate for certain enzymes in the cholesterol biosynthesis pathway, such as human P450 51A1, which catalyzes the 14α-demethylation of sterols researchgate.net. Studies have shown that this compound is processed by this enzyme, albeit with roughly half the activity observed for 24,25-dihydrolanosterol researchgate.net. This highlights the potential of utilizing or engineering enzymes for specific modifications of the this compound structure. Furthermore, research has explored using engineered mammalian cells expressing steroid-modifying enzymes to produce novel steroids from non-native substrates, demonstrating the potential of synthetic biology approaches for accessing diverse steroid structures biorxiv.orgharvard.edu.

Skeletal reorganization strategies, involving the formation, cleavage, and migration of C-C and C-heteroatom bonds, have also emerged as efficient methods for assembling complex molecular skeletons and performing late-stage modifications of natural products researchgate.net. Such strategies could potentially be applied to modify existing steroid precursors to access this compound or its analogs, offering alternative routes to traditional linear synthesis.

The development of asymmetric synthesis methods has been a significant advance in total synthesis, allowing for the production of enantiopure compounds and overcoming the limitation of forming racemic mixtures amazon.com. Given the biological importance and stereospecific interactions of steroids, asymmetric synthetic routes are crucial for accessing biologically active enantiomers of this compound and its potential analogs.

Structure Activity Relationship Sar Studies of Dihydroagnosterol and Its Analogs

Correlating Specific Structural Features with Biological Activities and Enzymatic Interactions

Dihydroagnosterol, a tetracyclic triterpenoid (B12794562) sterol, is structurally related to other important sterols like lanosterol (B1674476) and dihydrolanosterol (B1674475). These compounds play significant roles in biological membranes and as precursors in the biosynthesis of other steroids. Studies investigating the interaction of these sterols with enzymes, such as sterol 14α-demethylase (CYP51), provide insights into the structural determinants of their enzymatic recognition and transformation.

Research has shown that this compound can serve as a substrate for human P450 51A1 (CYP51). uni.luresearchgate.net CYP51 is a key enzyme in sterol biosynthesis, responsible for the demethylation at the C14 position. uni.lu Comparative studies have indicated that this compound exhibits approximately half the activity of dihydrolanosterol as a substrate for human CYP51A1. uni.luresearchgate.net This difference in activity between this compound and dihydrolanosterol, which differ in the saturation of the side chain, suggests that the structural features of the side chain can influence the efficiency of enzymatic processing by CYP51A1.

The binding of sterols to the active site of CYP51 involves specific interactions with amino acid residues within the enzyme's binding cavity. uni.lu Structural studies of CYP51 in complex with substrate analogs can reveal the critical contact points and the conformational changes induced in the enzyme upon substrate binding. uni.lu For instance, the binding of a substrate analog can cause changes in the CYP51 backbone, highlighting the dynamic nature of the enzyme-substrate interaction. uni.lu The substrate enters the active site through an access channel and adopts a specific orientation relative to the heme group, where the enzymatic reaction takes place. uni.lu

The relative activity of this compound and dihydrolanosterol with human CYP51A1 can be summarized as follows:

| Compound | Relative Activity (vs. Dihydrolanosterol) |

| Dihydrolanosterol | ~100% |

| This compound | ~50% |

Computational Approaches in SAR Analysis

Computational methods play an increasingly vital role in modern SAR studies, complementing experimental approaches by providing insights into molecular interactions and predicting biological activities. These in silico techniques enable the analysis of large datasets, the exploration of chemical space, and the rational design of new compounds. lipidmaps.orgnih.govwikipedia.org

Computational SAR analysis can involve various methods, ranging from molecular docking and dynamics simulations to machine learning models. nih.govwikipedia.org These approaches help to understand how molecules bind to their targets, identify important structural features for activity, and predict the activity of untested compounds. nih.govwikipedia.org

Quantitative Structure-Activity Relationships (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a widely used computational technique that aims to establish a mathematical relationship between the structural properties of a set of compounds and their biological activity. QSAR models utilize molecular descriptors, which are numerical representations of various physicochemical and structural features of molecules, to predict their activity.

The process typically involves selecting a dataset of compounds with known structures and activities, calculating relevant molecular descriptors, and then employing statistical or machine learning methods to build a predictive model. Common statistical techniques include linear regression, while machine learning methods like random forests and neural networks are also frequently used.

For sterols like this compound and its analogs, QSAR modeling could be applied to predict their activity against enzymes like CYP51 or other biological targets. By calculating descriptors that capture the size, shape, lipophilicity, electronic properties, and other relevant characteristics of these sterols, QSAR models could potentially correlate these features with observed enzymatic activity or binding affinity. This allows for the prediction of activity for novel, unsynthesized analogs, guiding the selection of promising candidates for experimental validation.

The quality of a QSAR model depends heavily on the quality and relevance of the data used for training. Molecular descriptors can include topological descriptors, molecular features, and physicochemical properties.

Predictive Modeling and Simulations of Molecular Interactions with Biological Targets

Predictive modeling and simulations provide a more detailed understanding of the molecular interactions between a ligand (like this compound or its analogs) and its biological target (such as CYP51). Techniques such as molecular docking and molecular dynamics simulations are commonly employed for this purpose. nih.gov

Molecular docking aims to predict the preferred binding orientation (pose) of a ligand within the active site of a target protein and estimate the binding affinity. nih.gov By considering the shape and chemical properties of both the ligand and the binding site, docking algorithms explore various possible binding poses and score them based on interaction energies. nih.gov For sterols interacting with CYP51, docking studies could help visualize how these bulky molecules fit into the enzyme's active site and identify the key residues involved in binding.

Molecular dynamics simulations extend docking studies by simulating the dynamic behavior of the ligand-protein complex over time. These simulations account for the flexibility of both the ligand and the protein, providing insights into the stability of the complex, conformational changes upon binding, and the strength of interactions. nih.gov

Predictive models integrating chemical descriptors with biological data can enhance the accuracy of predictions regarding molecular interactions and their biological outcomes. lipidmaps.org These models can offer deeper insights into the interplay between chemical structure and biological activity, supporting informed compound selection and SAR exploration. lipidmaps.org Modeling molecular interactions at atomic resolution is essential for understanding biological systems and can provide a foundation for constructing predictive models of molecular behavior within its biological context.

Identification of Critical Pharmacophores and Key Structural Motifs for Targeted Enzymatic Recognition

The identification of pharmacophores and key structural motifs is a crucial aspect of SAR studies, particularly in the context of targeted enzymatic recognition. A pharmacophore represents the ensemble of steric and electronic features necessary to ensure the optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response. These features can include hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and ionic centers, arranged in a specific three-dimensional spatial arrangement.

Pharmacophore models can be derived from the structures of known active ligands (ligand-based pharmacophores) or from the structure of the biological target, often in complex with a ligand (structure-based pharmacophores). For enzymes like CYP51, which recognize and process sterol substrates, identifying the pharmacophore involves determining the essential features of the sterol structure that are critical for binding to the active site and undergoing the enzymatic reaction.

Identifying critical pharmacophores and structural motifs can involve analyzing the binding poses from molecular docking, examining the interactions observed in crystal structures of enzyme-ligand complexes, and performing computational analyses to identify common features among active compounds. This knowledge can then be used to guide the design of new analogs with improved affinity, selectivity, or catalytic efficiency towards the target enzyme. For example, understanding the spatial arrangement of hydrogen bond interactions, hydrophobic contacts, and other forces within the CYP51 active site that are crucial for binding this compound can inform the design of analogs that optimize these interactions.

Advanced Analytical and Isolation Methodologies for Dihydroagnosterol Research

Chromatographic Techniques for Sterol Separation, Isolation, and Purification

Chromatography is a fundamental biophysical technique widely employed for the separation, identification, and purification of components within a mixture. nih.gov This is particularly relevant for sterols like dihydroagnosterol, which often exist alongside structurally similar compounds. Chromatographic methods leverage differences in molecular characteristics such as size, shape, total charge, hydrophobicity, and binding capacity with a stationary phase to achieve separation. nih.gov Various chromatographic approaches, including column chromatography, thin layer chromatography, and gas chromatography, are utilized in natural product isolation and purification. slideshare.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) Applications for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique frequently used for the isolation and purification of various compounds, including peptides and potentially sterols like this compound. nih.gov HPLC methods rely on the principle of differential partitioning of analytes between a stationary phase and a mobile phase under high pressure. Different modes of HPLC, such as reversed-phase (RP-HPLC) and ion-exchange HPLC (IE-HPLC), are employed depending on the properties of the target molecule.

For compounds like this compound, RP-HPLC is commonly used, separating compounds based on their hydrophobicity. The resolution achieved in RP-HPLC is excellent for analyzing molecules.

Beyond separation, HPLC, particularly when coupled with appropriate detectors like a photodiode array (PDA) detector, is essential for assessing the purity of isolated compounds. A PDA detector measures UV absorbance across a peak, allowing for the identification of spectral variations that may indicate coelution of impurities. Software-generated metrics like purity angle and purity threshold are used, but manual review of spectral plots is crucial for accurate purity assessment. LC-MS provides a more definitive assessment of purity by detecting coelution based on mass differences.

HPLC is a cornerstone in the development and validation of analytical methods, particularly in quality control, where demonstrating the chemical purity of a compound is critical. The selectivity, linearity, detection limit, quantification limit, precision, accuracy, and robustness of an HPLC method are typically assessed to ensure its suitability for its intended purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation of Isolated Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique widely used for the separation and analysis of volatile and thermally stable components in a mixture. It is a powerful tool for the structural elucidation of isolated components, including potentially derivatized sterols.

In GC-MS, the separated components from the gas chromatograph are introduced into a mass spectrometer, which measures the mass-to-charge ratio of ionized molecules and their fragments. The resulting mass spectrum provides a unique fingerprint that can be used to identify the compound by comparing it to spectral databases and to gain information about its structure through the fragmentation pattern. Chemical derivatization is often employed prior to GC-MS analysis to increase the volatility and improve the chromatographic behavior and detection of analytes. This can be particularly relevant for sterols which may require derivatization to be suitable for GC analysis.

GC-MS profiles and the resulting mass patterns are invaluable for confirming the molecular structure of isolated components.

Spectroscopic Characterization Techniques in Research

Spectroscopic techniques play a vital role in the characterization and confirmation of the structure of this compound and related compounds. These methods provide detailed information about the molecular structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules. It provides detailed information about the connectivity of atoms and the three-dimensional structure of a molecule. Both 1D and 2D NMR experiments are necessary for complete confidence in chemical structure determination.

For structural confirmation of isolated this compound, NMR spectroscopy, including 1H NMR and 13C NMR, is routinely used. Analysis of chemical shifts, coupling constants, and signal integrations in 1H NMR spectra provides information about the different types of protons and their environments within the molecule. 13C NMR spectroscopy provides information about the carbon skeleton. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are crucial for establishing correlations between protons and carbons, thereby confirming the structural assignments.

NMR analysis allows for the assignment of spectral features to a proposed structure, providing strong evidence for its identity. High-quality samples are essential to yield good NMR data for full characterization.

Ultraviolet (UV) Spectroscopy in Enzymatic Assay Development

Ultraviolet (UV) spectroscopy is a technique that measures the absorption of UV light by a sample. While not directly used for the structural confirmation of saturated sterols like this compound which lack significant UV chromophores, UV spectroscopy is commonly employed in the development and monitoring of enzymatic assays that may involve such compounds or coupled reactions that produce UV-active species.

UV-Vis spectroscopy is useful for investigating enzyme reactions by measuring changes in absorbance over time as the reaction progresses. If a substrate, product, or a coupled reaction component in an enzymatic assay involving this compound absorbs UV light at a specific wavelength, the change in its concentration can be monitored by measuring the change in absorbance at that wavelength. This allows for the determination of reaction rates and enzyme activity. For example, assays involving dehydrogenases often utilize the UV absorbance of NADH at 340 nm to track the reaction.

UV-Vis spectroscopy-based assays can offer advantages in terms of cost and speed compared to other methods like HPLC for monitoring enzymatic transformations.

Application of Isotopic Labeling Strategies in Metabolic Tracing Studies

Isotopic labeling strategies are powerful tools used in metabolic tracing studies to track the fate of specific atoms through biochemical pathways. This is particularly valuable for understanding the metabolism of compounds like this compound, even if it is a metabolic intermediate or product.

Stable isotopes, such as 13C, 15N, 2H, and 18O, or radioisotopes like 14C and 3H, are used to label specific atoms within a molecule of interest. These labeled molecules are then introduced into a biological system. By tracking the incorporation of the isotopic label into downstream metabolites over time, researchers can quantify metabolic fluxes and elucidate metabolic pathway utilization.

Mass spectrometry is a primary tool for detecting and quantifying stable isotope labels in metabolic tracing studies. High-resolution mass spectrometry can distinguish between molecules with different isotopic compositions. NMR spectroscopy can also be used to detect stable isotope labels.

Isotope tracing experiments provide dynamic insights into biological systems, helping to identify nutrient sources, pathway activities, and metabolic changes under different conditions. This approach complements metabolomics by providing information about pathway activity rather than just static metabolite levels.

Data from isotope tracing experiments, such as isotope labeling patterns of metabolites, can be analyzed using computational tools, including machine learning frameworks, to quantify metabolic fluxes.

Data Table Example (Illustrative - specific data for this compound metabolic tracing would require dedicated studies):

| Time Point (hours) | Labeled Precursor Concentration (arbitrary units) | This compound (Labeled) Concentration (arbitrary units) | Percentage of this compound Labeled (%) |

| 0 | 100 | 0 | 0 |

| 1 | 80 | 5 | - |

| 2 | 50 | 15 | - |

| 4 | 20 | 30 | - |

| 8 | 5 | 40 | - |

Note: Percentage of this compound Labeled would require knowledge of total this compound concentration.

This table illustrates how the concentration of labeled this compound increases over time as the labeled precursor is metabolized, providing insight into the rate of its formation within the studied system.

Preclinical Research on Dihydroagnosterol: Mechanistic Insights and Target Identification

Investigation of Dihydroagnosterol as an Enzyme Substrate and Potential Modulator in Preclinical Models

Studies in preclinical models have explored the capacity of this compound to serve as a substrate for metabolic enzymes and its potential to modulate their activity. This line of research is crucial for understanding how the compound is processed within biological systems and its potential points of intervention in relevant biochemical pathways.

Sterol 14α-Demethylase (CYP51) as a Key Pharmacological Target Related to this compound Metabolism

Sterol 14α-demethylase, a cytochrome P450 enzyme also known as CYP51, has been identified as a significant pharmacological target related to this compound metabolism. CYP51 enzymes catalyze a critical step in the biosynthesis of sterols across various biological kingdoms, involving the oxidative removal of the 14α-methyl group from cyclized sterol precursors . Research indicates that this compound is a substrate for human CYP51A1. However, its activity as a substrate is approximately half that observed for dihydrolanosterol (B1674475), another natural substrate in the cholesterol biosynthesis pathway . This suggests that while this compound can be processed by CYP51, it may be metabolized at a slower rate compared to other endogenous substrates. The interaction with CYP51 positions this enzyme as a key focus for understanding the metabolic fate and potential effects of this compound.

Implications for Modulating Endogenous Cholesterol Biosynthesis Pathways

The interaction of this compound with CYP51 has direct implications for its potential to modulate endogenous cholesterol biosynthesis pathways. CYP51 catalyzes an essential step in the conversion of lanosterol (B1674476) to cholesterol in mammals . By acting as a substrate for CYP51, this compound could potentially influence the flux through this critical pathway. Modulation of cholesterol biosynthesis can have wide-ranging effects on cellular function, as cholesterol is a vital component of cell membranes and a precursor for steroid hormones and other signaling molecules . Alterations in cholesterol homeostasis are implicated in various physiological and pathological processes . Therefore, the metabolism of this compound by CYP51 suggests a potential mechanism by which this compound could impact cellular cholesterol levels and downstream processes dependent on cholesterol biosynthesis.

Molecular Mechanisms of Biological Impact in Cellular and Animal Models

Investigating the molecular mechanisms of this compound's biological impact involves examining its effects in controlled cellular environments and more complex animal models. These studies aim to elucidate how the compound influences cellular processes and physiological functions.

Interplay with Cellular Metabolic Reprogramming and Lipid Metabolism

The link between this compound and CYP51, a key enzyme in sterol biosynthesis, suggests a potential interplay with cellular metabolic reprogramming and lipid metabolism. Metabolic reprogramming, particularly concerning lipid metabolism, is a recognized feature in various cellular processes and disease states . By influencing the cholesterol biosynthesis pathway through its interaction with CYP51, this compound could indirectly affect the balance of various lipid species within the cell. Changes in sterol levels can impact membrane composition, fluidity, and the formation of lipid rafts, which in turn can influence the activity of membrane-bound proteins and signaling pathways . While direct studies on this compound's broad impact on metabolic reprogramming were not extensively found in the provided sources, its known metabolic interaction points to a plausible link with the intricate network of cellular lipid metabolism.

Interactions with Other Cytochrome P450 Enzymes and Sterol-Modifying Enzymes

Beyond CYP51, cytochrome P450 enzymes play diverse roles in the metabolism of a wide range of endogenous and exogenous compounds, including steroids and other lipids. Sterol-modifying enzymes are also crucial for the synthesis and transformation of various sterols . Based on the available search results, specific detailed information regarding the interaction of this compound with other cytochrome P450 enzymes or other sterol-modifying enzymes is limited. While general mechanisms of CYP interactions and sterol metabolism are well-documented , the extent to which this compound serves as a substrate for or modulates the activity of enzymes other than CYP51 is not clearly defined in the provided literature. Further research would be needed to fully characterize the complete enzymatic profile of this compound's interactions.

Future Research Directions and Unresolved Questions in Dihydroagnosterol Research

Elucidating Undiscovered Metabolic Fates and Auxiliary Pathways of Dihydroagnosterol

While this compound has been identified as a substrate for certain enzymes in sterol metabolism, such as human P450 51A1, its complete metabolic profile remains to be fully elucidated. Future research should focus on identifying all enzymes and pathways involved in its biosynthesis, degradation, and conversion to other metabolites in different biological systems. This includes exploring potential auxiliary pathways that may become significant under specific physiological or pathological conditions. Understanding the full spectrum of its metabolic transformations is crucial for comprehending its biological roles and potential pharmacological activities.

Advanced Structural Biology and Biophysical Characterization of this compound-Enzyme Complexes

Detailed structural and biophysical studies are needed to understand how this compound interacts with the enzymes involved in its metabolism. Techniques such as X-ray crystallography, cryo-electron microscopy (Cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy can provide high-resolution structures of this compound-enzyme complexes. Biophysical methods like isothermal titration calorimetry (ITC) and differential scanning calorimetry (DSC) can quantify the thermodynamics and kinetics of these interactions. Such studies can reveal the specific binding sites, conformational changes upon binding, and catalytic mechanisms, offering insights for rational drug design targeting these enzymes.

Development of High-Throughput Screening and Computational Drug Discovery Platforms Targeting Sterol Metabolism

Sterol metabolism pathways, including those involving this compound, are potential targets for drug discovery, particularly in the context of infectious diseases and certain cancers. The development of high-throughput screening (HTS) platforms specifically designed to identify modulators of enzymes involved in this compound metabolism is a key future direction. Complementary computational drug discovery approaches, such as virtual screening and molecular dynamics simulations, can help identify potential lead compounds and predict their binding affinities and mechanisms of action. Integrating HTS and computational methods can accelerate the discovery of novel therapeutic agents targeting these pathways.

Exploration of Novel Biosynthetic Enzymes and Regulatory Networks in this compound Metabolism

The biosynthesis of this compound likely involves a complex network of enzymes and regulatory elements. Future research should aim to identify novel enzymes involved in its synthesis and understand the genetic and molecular mechanisms that regulate their expression and activity. This includes studying the transcription factors, signaling pathways, and epigenetic modifications that control the flow through this compound metabolic routes. Elucidating these regulatory networks can provide targets for manipulating this compound levels for therapeutic purposes or for understanding metabolic disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.